molecular formula C10H5F3O2 B1415538 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one CAS No. 1879759-58-6

1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one

Cat. No.: B1415538
CAS No.: 1879759-58-6
M. Wt: 214.14 g/mol
InChI Key: IYAVJNGQAUIBRN-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one is a fluorinated aromatic ynone characterized by a propargyl ketone group (prop-2-yn-1-one) and a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group is electron-withdrawing, enhancing the electrophilicity of the carbonyl group and influencing both reactivity and biological activity.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]prop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2/c1-2-9(14)7-4-3-5-8(6-7)15-10(11,12)13/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAVJNGQAUIBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, targeting specific enzymes or receptors involved in various diseases.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Functional Group Substituents Key Properties/Applications References
1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one Ynone (prop-2-yn-1-one) 3-OCF₃ phenyl Hypothesized reactivity in click chemistry N/A
(E)-3-(4-Chlorophenyl)-1-(2-hydroxy-6-((4-(trifluoromethoxy)benzyl)oxy)phenyl)prop-2-en-1-one Enone (prop-2-en-1-one) 4-Chlorophenyl, 4-OCF₃ benzyloxy Anti-melanogenic activity (IC₅₀: 5.2 μM)
3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one Enone (prop-2-en-1-one) 3-OCF₃ phenyl, dimethylamino Enhanced solubility; potential CNS activity
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one Enone (prop-2-en-1-one) 2,4-Dihydroxy, 3-hydroxy phenyl Antioxidant properties
Key Observations:
  • Functional Group Differences: The propargyl ketone (ynone) in the target compound introduces linear geometry and triple-bond reactivity, distinct from the planar enone systems in analogs. This may facilitate cycloaddition reactions (e.g., Huisgen) or serve as a precursor for heterocyclic synthesis .
  • Substituent Effects : The trifluoromethoxy group in all analogs enhances metabolic stability and lipophilicity, critical for drug design. However, its meta position in the target compound may alter steric interactions compared to para-substituted derivatives .

Computational and Crystallographic Data

  • Electronic Structure: Density functional theory (DFT) studies on enones () suggest that the -OCF₃ group stabilizes the carbonyl group via resonance and inductive effects, reducing the LUMO energy and increasing electrophilicity .

Biological Activity

1-[3-(Trifluoromethoxy)phenyl]prop-2-yn-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, linked to a propynone moiety. This unique structure contributes to its lipophilicity and biological activity. The trifluoromethoxy group is known to enhance the compound's ability to penetrate cell membranes, which is crucial for its biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. Preliminary studies suggest it may inhibit certain enzymes involved in cell proliferation and survival.
  • Biochemical Pathways : It can influence several biochemical pathways, including signal transduction and gene expression, leading to changes in cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various microbial strains, showing promising results in inhibiting growth.

Microbial StrainInhibition Zone (mm)IC50 (µM)
E. coli1530
S. aureus1825
C. albicans1235

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma).

Cell LineIC50 (µM)Mechanism of Action
MCF-722Induction of apoptosis
HCT-11618Cell cycle arrest at G2/M phase

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Evaluation of Antimicrobial Effects : Another investigation assessed the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound effectively inhibited bacterial growth, highlighting its potential use in treating infections caused by resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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